2-(4-Bromophenoxy)ethyl methanesulfonate
Overview
Description
2-(4-Bromophenoxy)ethyl methanesulfonate is a chemical compound with the CAS number 945999-94-0 . It has a molecular formula of C9H11BrO4S and a molecular weight of 295.15 .
Synthesis Analysis
The synthesis of 2-(4-Bromophenoxy)ethyl methanesulfonate involves a reaction in methanol at 60.0℃ for 8.0 hours . The product of Step 1 (3.45 g, 11.7 mmol) is combined with 2M methanolic CH3NH2 (45 ml) in a sealed tube. The mixture is heated at 60 C for 8 hours, allowed to cool, concentrated, and partitioned with CH2Cl2 and 0.5N NaOH. The product is then dried (MgSO4) and concentrated to obtain the amine as a yellow oil .Scientific Research Applications
Synthesis and Catalysis
2-(4-Bromophenoxy)ethyl methanesulfonate is utilized in the synthesis of various organic compounds. For example, methanesulfonic acid has been identified as an effective catalyst for the synthesis of 2-substituted benzoxazoles from 2-aminophenol and carboxylic acids, showcasing the reactivity and utility of methanesulfonate esters in facilitating organic transformations (Kumar, Rudrawar, & Chakraborti, 2008). Additionally, the hydrolysis of methanesulfonate esters, including 4-{2-[(methylsulfonyl)oxy]ethyl}phenyl methanesulfonate, has been studied to understand their stability and reactivity under different pH conditions, contributing to the selective synthesis processes (Chan, Cox, & Sinclair, 2008).
Molecular Biology and Genetics
Ethyl methanesulfonate, a related compound, has been widely used as a mutagen in genetic studies. For instance, its application in Arabidopsis thaliana has enabled the mapping and identification of induced mutations, facilitating genetic research and contributing to our understanding of gene functions and interactions (Zhang, Millet, Ausubel, & Borowsky, 2014). Moreover, the mutagenic action of ethyl methanesulfonate in maize has been explored to elucidate the nature of genetic changes, enhancing the methodology for genetic manipulation and breeding (Neuffer & Ficsor, 1963).
Environmental and Microbial Studies
Methanesulfonic acid and its derivatives, including methanesulfonate esters, play roles in environmental chemistry and microbial metabolism. The microbial metabolism of methanesulfonic acid has been examined to understand its role in the sulfur cycle and its utilization by bacteria as a sulfur source, offering insights into environmental biogeochemical processes (Kelly & Murrell, 1999).
Safety And Hazards
properties
IUPAC Name |
2-(4-bromophenoxy)ethyl methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO4S/c1-15(11,12)14-7-6-13-9-4-2-8(10)3-5-9/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRPOQUVOIOSKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCOC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenoxy)ethyl methanesulfonate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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